molecular formula C11H10ClNO5S B1455220 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 874496-79-4

1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1455220
CAS No.: 874496-79-4
M. Wt: 303.72 g/mol
InChI Key: WVJRJNYICGIAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safety and Hazards

This compound is considered hazardous. It has been associated with severe skin burns and eye damage . The safety information includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Preparation Methods

The synthesis of 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorosulfonylphenylacetic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

1-(4-chlorosulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJRJNYICGIAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

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